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molecular formula C8H14ClN3O2S B7819118 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride CAS No. 1441748-47-5

1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride

Cat. No. B7819118
M. Wt: 251.73 g/mol
InChI Key: WZZPGBAXFSIKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04816470

Procedure details

A solution of sodium nitrite (13.72 g) in water (160 ml) was added slowly to a cooled stirred mixture of 4-Amino-N-methylbenzene methanesulphonamide (39.3 g), water (240 ml) and conc. hydrochloric acid (400 ml) such that the temperature did not exceed 0°. After stirring for 15 min this mixture was added slowly to a cold solution of stannous chloride dihydrate (221.1 g) in conc. hydrochloric acid (400 ml) again keeping the temperature below 0°. Once the addition was complete the mixture was allowed to warm to room temperature (1 h). The solid was collected by filtration, washed well with diethyl ether (4×250 ml) and dried at 45° to give the title compound as a white powder (31.6 g). An assay by periodate titration showed this to be 91.3% pure.
Quantity
13.72 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
39.3 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
solvent
Reaction Step Two
[Compound]
Name
stannous chloride dihydrate
Quantity
221.1 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][S:13]([NH:16][CH3:17])(=[O:15])=[O:14])=[CH:8][CH:7]=1.[ClH:18]>O>[ClH:18].[NH:5]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][S:13]([NH:16][CH3:17])(=[O:15])=[O:14])=[CH:8][CH:7]=1)[NH2:1] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
13.72 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
39.3 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CS(=O)(=O)NC
Name
Quantity
400 mL
Type
reactant
Smiles
Cl
Name
Quantity
240 mL
Type
solvent
Smiles
O
Step Three
Name
stannous chloride dihydrate
Quantity
221.1 g
Type
reactant
Smiles
Name
Quantity
400 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 0°
STIRRING
Type
STIRRING
Details
After stirring for 15 min this mixture
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the temperature below 0°
ADDITION
Type
ADDITION
Details
Once the addition
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed well with diethyl ether (4×250 ml)
CUSTOM
Type
CUSTOM
Details
dried at 45°

Outcomes

Product
Name
Type
product
Smiles
Cl.N(N)C1=CC=C(C=C1)CS(=O)(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 31.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04816470

Procedure details

A solution of sodium nitrite (13.72 g) in water (160 ml) was added slowly to a cooled stirred mixture of 4-Amino-N-methylbenzene methanesulphonamide (39.3 g), water (240 ml) and conc. hydrochloric acid (400 ml) such that the temperature did not exceed 0°. After stirring for 15 min this mixture was added slowly to a cold solution of stannous chloride dihydrate (221.1 g) in conc. hydrochloric acid (400 ml) again keeping the temperature below 0°. Once the addition was complete the mixture was allowed to warm to room temperature (1 h). The solid was collected by filtration, washed well with diethyl ether (4×250 ml) and dried at 45° to give the title compound as a white powder (31.6 g). An assay by periodate titration showed this to be 91.3% pure.
Quantity
13.72 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
39.3 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
solvent
Reaction Step Two
[Compound]
Name
stannous chloride dihydrate
Quantity
221.1 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][S:13]([NH:16][CH3:17])(=[O:15])=[O:14])=[CH:8][CH:7]=1.[ClH:18]>O>[ClH:18].[NH:5]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][S:13]([NH:16][CH3:17])(=[O:15])=[O:14])=[CH:8][CH:7]=1)[NH2:1] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
13.72 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
39.3 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CS(=O)(=O)NC
Name
Quantity
400 mL
Type
reactant
Smiles
Cl
Name
Quantity
240 mL
Type
solvent
Smiles
O
Step Three
Name
stannous chloride dihydrate
Quantity
221.1 g
Type
reactant
Smiles
Name
Quantity
400 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 0°
STIRRING
Type
STIRRING
Details
After stirring for 15 min this mixture
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the temperature below 0°
ADDITION
Type
ADDITION
Details
Once the addition
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed well with diethyl ether (4×250 ml)
CUSTOM
Type
CUSTOM
Details
dried at 45°

Outcomes

Product
Name
Type
product
Smiles
Cl.N(N)C1=CC=C(C=C1)CS(=O)(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 31.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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